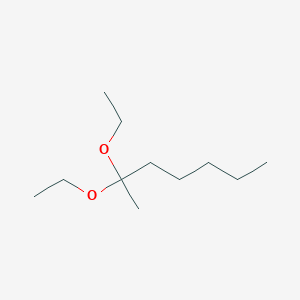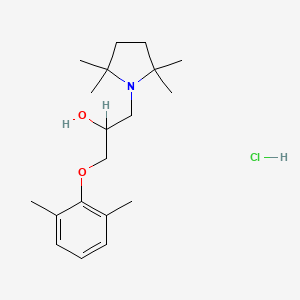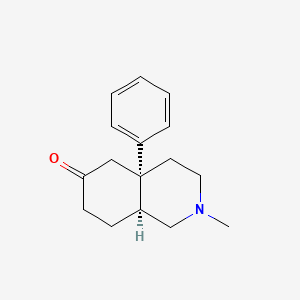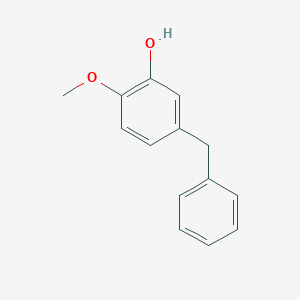![molecular formula C12H12O2 B14660992 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane CAS No. 42468-63-3](/img/structure/B14660992.png)
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane is an organic compound with the molecular formula C12H12O2 It is characterized by the presence of an oxirane ring (epoxide) and a phenylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane typically involves the reaction of 3-phenylprop-2-yn-1-ol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane involves its reactivity due to the strained oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The phenylpropynyl group can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane: Unique due to the combination of an oxirane ring and a phenylpropynyl group.
3-Phenylprop-2-yn-1-ol: Lacks the oxirane ring but shares the phenylpropynyl group.
Epoxides: General class of compounds containing the oxirane ring but without the phenylpropynyl group.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the oxirane ring with the structural features of the phenylpropynyl group. This makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
42468-63-3 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(3-phenylprop-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C12H12O2/c1-2-5-11(6-3-1)7-4-8-13-9-12-10-14-12/h1-3,5-6,12H,8-10H2 |
InChI Key |
LIHPMMGNQGWPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


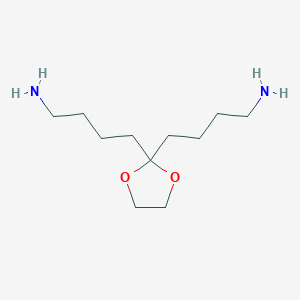
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
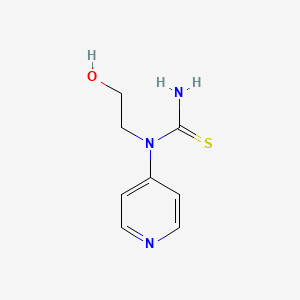
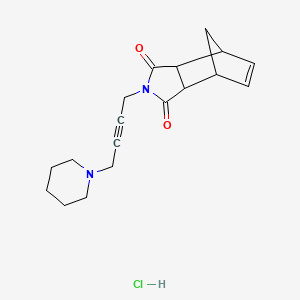
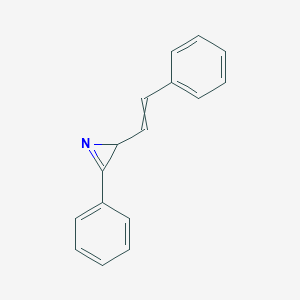

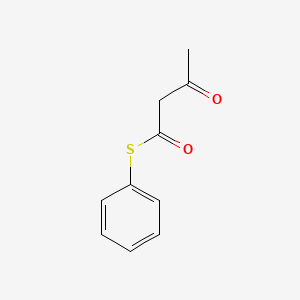
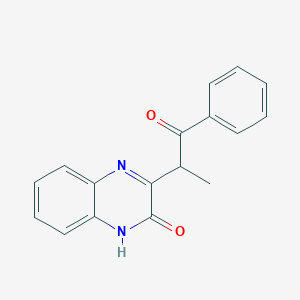
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
